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Compound of Interest

Compound Name: N-Cyclohexylpropanamide

Cat. No.: B072063 Get Quote

An In-depth Technical Guide on N-Cyclohexylpropanamide (CAS: 1126-56-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexylpropanamide,

covering its physicochemical properties, synthesis, analytical methods, and potential biological

relevance. While specific biological activity data for this compound is limited in public literature,

this document outlines established protocols and discusses the activity of structurally related

molecules to guide future research and development efforts.

Core Chemical Properties
N-Cyclohexylpropanamide is a simple amide featuring a cyclohexyl group attached to the

nitrogen of a propanamide moiety. Its fundamental properties are summarized below.

Physicochemical Data
The following table summarizes the key physicochemical properties of N-
Cyclohexylpropanamide. Most available data are computationally derived, indicating a lack of

extensive experimental characterization in published literature.
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Property Value Source

CAS Number 1126-56-3 [1]

Molecular Formula C₉H₁₇NO [1]

Molecular Weight 155.24 g/mol [1]

IUPAC Name N-cyclohexylpropanamide [1]

Appearance Solid (at standard conditions) [2]

XLogP3-AA (logP) 1.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
1 [1]

Rotatable Bond Count 2 [1]

Topological Polar Surface Area 29.1 Å² [1]

Exact Mass 155.131014166 Da [1]

Boiling Point No data available [2]

Melting Point No data available [2]

Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of N-
Cyclohexylpropanamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the ethyl group of the propanamide moiety (a triplet and a quartet) and complex multiplets

for the cyclohexyl ring protons. The N-H proton will appear as a broad signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the

carbonyl carbon (around 170-180 ppm), the two carbons of the propanoyl group, and the

unique carbons of the cyclohexyl ring.[1]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for

the amide C=O stretching vibration (typically around 1650 cm⁻¹) and an N-H stretching band

near 3300 cm⁻¹.[1][3]

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak

corresponding to the compound's molecular weight.[1]

Synthesis and Experimental Protocols
While specific literature detailing the synthesis of N-Cyclohexylpropanamide is sparse, a

standard and reliable method involves the acylation of cyclohexylamine with a propanoyl

derivative.

Proposed Synthesis Workflow
The logical flow for the synthesis, purification, and analysis of N-Cyclohexylpropanamide is

outlined below. This process involves a standard nucleophilic acyl substitution reaction followed

by purification and characterization steps.
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Caption: Workflow for the synthesis and characterization of N-Cyclohexylpropanamide.
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Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of N-Cyclohexylpropanamide via the reaction of

cyclohexylamine with propanoyl chloride.

Reaction Setup: To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen),

add cyclohexylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C

in an ice bath with magnetic stirring.

Addition of Base: Add triethylamine (1.1 eq) to the solution to act as a base to neutralize the

HCl byproduct.

Addition of Acylating Agent: Dissolve propanoyl chloride (1.05 eq) in anhydrous DCM and

add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature

remains below 5 °C.

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly

warm to room temperature and stir for 4-6 hours.

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the

starting material (cyclohexylamine) is consumed.

Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a

separatory funnel and extract the organic layer. Sequentially wash the organic layer with

saturated sodium bicarbonate (NaHCO₃) solution and brine.

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude product. Purify the crude

solid by column chromatography on silica gel or recrystallization from a suitable solvent like

ethyl acetate/hexanes.

Analytical Methodologies
To ensure the identity, purity, and quantity of N-Cyclohexylpropanamide, especially in a drug

development context, robust analytical methods are required.

Protocol for Purity and Identity Confirmation
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High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method

(e.g., using a C18 column) to determine the purity of the synthesized compound. A gradient

elution with water and acetonitrile (both often containing 0.1% formic acid) is a common

starting point.

Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification and

sensitive quantification, LC-MS is the preferred method.[4][5]

Sample Preparation: Dissolve a known quantity of the compound in a suitable diluent

(e.g., 1% formic acid in water).[6]

Chromatography: Use an ultra-high-performance liquid chromatography (UHPLC) system

for rapid and efficient separation.[7]

Mass Spectrometry: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating

in positive electrospray ionization (ESI) mode.[6][8] Monitor for the specific mass-to-

charge ratio (m/z) of the protonated parent molecule [M+H]⁺ and its characteristic

fragment ions.

Biological Activity and Potential Applications
There is no direct evidence in the reviewed literature for the biological activity of N-
Cyclohexylpropanamide itself. However, the N-cyclohexylpropanamide substructure has

been incorporated into more complex molecules that exhibit significant biological effects,

suggesting it can serve as a valuable scaffold in medicinal chemistry.

Activity of Structurally Related Compounds
A study on novel quinoxaline derivatives reported the synthesis and evaluation of 3-(3-

Benzyloxyquinoxalin-2-yl)-N-cyclohexylpropanamide, a molecule containing the N-
cyclohexylpropanamide moiety.[9] This compound was assessed for its antiproliferative

effects against a panel of human cancer cell lines and showed inhibitory activity, particularly

against the MCF-7 (breast cancer) and Hela (cervical cancer) cell lines.[9] While this activity

cannot be directly attributed to the N-cyclohexylpropanamide fragment alone, it demonstrates

that this scaffold is compatible with and can be part of a pharmacologically active molecule.

Experimental Protocol: MTT Assay for Cytotoxicity
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The following is a representative protocol for assessing the cytotoxic (anti-cancer) potential of a

compound, adapted from methodologies used for similar molecules.[9]

Cell Preparation

Treatment

Assay & Readout

Seed Cancer Cells
in 96-well Plate

Incubate 24h
(Allow Attachment)

Add Compound
(Varying Concentrations)

Incubate 48-72h

Add MTT Reagent

Incubate 2-4h
(Formazan Formation)

Add DMSO
(Solubilize Crystals)

Measure Absorbance
(e.g., 570 nm)
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Click to download full resolution via product page

Caption: Experimental workflow for the MTT cell viability assay.

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7) in an appropriate culture

medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified

incubator at 37°C with 5% CO₂.[10]

Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells

per well and incubate for 24 hours.[10]

Compound Treatment: Prepare serial dilutions of N-Cyclohexylpropanamide in the culture

medium. Remove the old medium from the plates and add the medium containing the test

compound at various concentrations. Include wells with untreated cells (negative control)

and a known cytotoxic agent (positive control).

Incubation: Incubate the treated plates for 48 to 72 hours.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for an additional 2-4 hours. Live cells with active

mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each

well to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well using a microplate reader at a

wavelength of approximately 570 nm. The absorbance is directly proportional to the number

of viable cells.

Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Conclusion
N-Cyclohexylpropanamide (CAS 1126-56-3) is a simple amide for which extensive

experimental and biological data are not readily available. However, its synthesis is
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straightforward using established organic chemistry principles. The analytical protocols outlined

here provide a robust framework for its characterization and quality control. While the

compound itself has no reported biological activity, its presence in pharmacologically active

molecules suggests its potential utility as a scaffold or building block in drug discovery and

development programs. The provided protocols offer a starting point for researchers interested

in exploring this chemical space further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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